Cas no 648441-48-9 (N-t-Butoxycarbonyl-1,12-diaminododecane hydrochloride)
N-t-Butoxycarbonyl-1,12-diaminododecane hydrochloride Chemical and Physical Properties
Names and Identifiers
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- Carbamic acid, (12-aminododecyl)-, 1,1-dimethylethyl ester,monohydrochloride
- N-1-tert-butoxycarbonyl-1,12-diaminododecane hydrochloride
- CID 87385264
- N-t-Butoxycarbonyl-1,12-diaminododecane hydrochloride
- N-1-tert-butoxycarbonyl-1,12-diaminododecanehydrochloride
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- Inchi: 1S/C17H36N2O2.ClH/c1-17(2,3)21-16(20)19-15-13-11-9-7-5-4-6-8-10-12-14-18;/h4-15,18H2,1-3H3,(H,19,20);1H
- InChI Key: AEYOACGULWTOTK-UHFFFAOYSA-N
- SMILES: Cl.O(C(NCCCCCCCCCCCCN)=O)C(C)(C)C
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 22
- Rotatable Bond Count: 14
- Complexity: 250
- Topological Polar Surface Area: 64.4
N-t-Butoxycarbonyl-1,12-diaminododecane hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB525842-1g |
Boc-DADod*HCl; . |
648441-48-9 | 1g |
€660.00 | 2025-04-17 | ||
| abcr | AB525842-5g |
Boc-DADod*HCl; . |
648441-48-9 | 5g |
€1350.00 | 2025-04-17 |
N-t-Butoxycarbonyl-1,12-diaminododecane hydrochloride Suppliers
N-t-Butoxycarbonyl-1,12-diaminododecane hydrochloride Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
Additional information on N-t-Butoxycarbonyl-1,12-diaminododecane hydrochloride
Research Update on N-t-Butoxycarbonyl-1,12-diaminododecane hydrochloride (CAS: 648441-48-9) in Chemical Biology and Pharmaceutical Applications
N-t-Butoxycarbonyl-1,12-diaminododecane hydrochloride (CAS: 648441-48-9) is a crucial intermediate in the synthesis of bioactive molecules, particularly in the development of polyamine-based therapeutics and drug delivery systems. Recent studies have highlighted its significance in modulating cellular uptake mechanisms and enhancing the pharmacokinetic properties of conjugated drugs. This research brief consolidates the latest findings on its applications, synthetic methodologies, and biological evaluations.
A 2023 study published in Bioorganic & Medicinal Chemistry demonstrated the compound's role as a spacer in antibody-drug conjugates (ADCs), where its 12-carbon diamine backbone improved linker stability in systemic circulation while maintaining efficient payload release in target cells. The t-Boc protection group was found to critically influence the compound's solubility profile during synthesis, with hydrochloride salt formation (648441-48-9) enhancing crystallinity for purification.
Innovative work from the University of Tokyo (2024) utilized this building block to develop pH-responsive nanocarriers. The primary amine groups facilitated covalent attachment to poly(lactic-co-glycolic acid) (PLGA) nanoparticles, while the Boc-protected amine allowed controlled surface charge modulation. This dual functionality resulted in a 40% increase in tumor accumulation compared to conventional formulations in murine models, as reported in Journal of Controlled Release.
From a synthetic chemistry perspective, a recent Organic Process Research & Development paper (2024) optimized the large-scale production of 648441-48-9 through a novel enzymatic resolution process, achieving >99% ee and 85% overall yield. The improved protocol addressed previous challenges in separating 1,12-diaminododecane regioisomers, making the compound more accessible for industrial applications.
Emerging toxicology data (2024) from GLP studies indicate that the hydrochloride salt form shows favorable safety profiles up to 500 mg/kg in rodent models, with no observed nephrotoxicity - a significant advantage over shorter-chain polyamine analogs. These findings support its growing adoption in clinical-stage ADC development programs.
The compound's unique properties continue to inspire novel applications, including its recent incorporation into self-assembling peptide hydrogels for sustained drug delivery (Advanced Materials, 2024) and as a template for antimicrobial peptidomimetics (ACS Infectious Diseases, 2023). These developments position N-t-Butoxycarbonyl-1,12-diaminododecane hydrochloride as a versatile scaffold in modern medicinal chemistry.
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